molecular formula C10H14ClNO3 B1377383 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride CAS No. 1432677-71-8

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride

Cat. No.: B1377383
CAS No.: 1432677-71-8
M. Wt: 231.67 g/mol
InChI Key: HCENOFSMNCAGEH-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 . It is a powder in physical form .


Molecular Structure Analysis

The molecular weight of this compound is 231.67 g/mol . The InChI code is 1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H .

Scientific Research Applications

Structural Analysis

  • X-Ray Structure Determination: The compound is a component of bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. Its stereochemistry was determined through X-ray crystallographic analysis, confirming the (2S, 3R)-configuration (Nakamura et al., 1976).

Chemical Synthesis and Derivatives

  • Synthesis of Tetrazole-containing Derivatives: Utilized for preparing tetrazole-containing derivatives by reacting with triethyl orthoformate and sodium azide in acetic acid (Putis et al., 2008).
  • Synthesis Methods and Routes: Various synthetic routes have been explored, including organometallic catalysis and enzyme routes, highlighting its importance in preparing aminopeptidase N inhibitors (Huang Yibo, 2013).
  • Facile Synthesis Techniques: Development of efficient synthesis techniques for key components like AHMHA and AHPBA, crucial in medical and industrial applications (Ishibuchi et al., 1992).

Biological and Pharmacological Studies

  • Anti-HIV Activities: Certain derivatives containing 2-Amino-4-hydroxy-4-phenylbutanoic acid demonstrated potent HIV protease inhibition and anti-HIV activity, indicating its potential in antiretroviral therapy (Komai et al., 1997).
  • Enzyme-Catalyzed Synthesis: Enzymatic procedures for synthesizing building blocks of angiotensin converting enzyme inhibitors, showcasing its relevance in drug development (Bradshaw et al., 1991).

Computational and Spectroscopic Analysis

  • Density Functional Theory (DFT) Studies: DFT calculations and spectroscopic studies (FT-IR, FT-Raman, UV-Visible) have been conducted to understand the molecular geometry and vibrational frequencies of 2-phenylbutanoic acid derivatives, including 2-Amino-4-hydroxy-4-phenylbutanoic acid (Raajaraman et al., 2019).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as carbonyl reductases, which are involved in the reduction of ethyl 2-oxo-4-phenylbutanoate to produce optically active ®-2-hydroxy-4-phenylbutanoate esters . These interactions are crucial for the biocatalytic preparation of chiral compounds used in pharmaceuticals. The nature of these interactions involves the binding of this compound to the active sites of the enzymes, facilitating the reduction process.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it has been observed to impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it has been found to inhibit certain enzymes involved in the production of vasoconstrictor angiotensin II, thereby lowering blood pressure . These binding interactions lead to changes in enzyme activity and subsequent alterations in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing blood pressure by inhibiting angiotensin II production . At high doses, it can exhibit toxic or adverse effects, including potential damage to liver and kidney function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Properties

IUPAC Name

2-amino-4-hydroxy-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCENOFSMNCAGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432677-71-8
Record name 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride
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